molecular formula C7H10N2O3S B1280450 2-Amino-6-methoxybenzenesulfonamide CAS No. 393089-40-2

2-Amino-6-methoxybenzenesulfonamide

Cat. No. B1280450
CAS RN: 393089-40-2
M. Wt: 202.23 g/mol
InChI Key: PVRQFJDFKCFILC-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Amino-6-methoxybenzenesulfonamide or similar compounds often involves condensation reactions . For instance, benzothiazole derivatives have been synthesized by simple condensation of benzothiazole with chloroethylacetate and further treated with hydrazine hydrate to obtain hydrazino benzothiazole .


Chemical Reactions Analysis

While specific chemical reactions involving 2-Amino-6-methoxybenzenesulfonamide are not detailed in the search results, it’s worth noting that sulfonamides, in general, are involved in a variety of synthetic transformations .

Scientific Research Applications

Antibacterial Property

Sulfonamides, which include 2-Amino-6-methoxybenzenesulfonamide, have a broad spectrum of antibacterial properties. They are used to treat human and animal bacterial infections .

Anti-Carbonic Anhydrase Activity

Sulfonamides exhibit anti-carbonic anhydrase activity. Carbonic anhydrase is an enzyme that assists rapid interconversion of carbon dioxide and water into carbonic acid, protons, and bicarbonate ions. Inhibitors of this enzyme have been used in the management of glaucoma .

Anti-Dihydropteroate Synthetase Activity

Sulfonamides also exhibit anti-dihydropteroate synthetase activity. Dihydropteroate synthetase is an enzyme involved in the folate synthesis pathway, and its inhibition can help in the treatment of diseases like malaria .

Treatment of Diuresis

Sulfonamides play a role in treating diuresis, a condition characterized by the production of large amounts of urine .

Treatment of Hypoglycemia

Sulfonamides can be used in the treatment of hypoglycemia, a condition characterized by abnormally low levels of glucose in the blood .

Treatment of Thyroiditis

Sulfonamides can be used in the treatment of thyroiditis, an inflammation of the thyroid gland .

Treatment of Inflammation

Sulfonamides have anti-inflammatory properties and can be used in the treatment of various inflammatory conditions .

Treatment of Glaucoma

Sulfonamides can be used in the treatment of glaucoma, a group of eye conditions that damage the optic nerve, often due to high pressure in the eye .

Mechanism of Action

Target of Action

2-Amino-6-methoxybenzenesulfonamide is a type of sulfonamide, a group of drugs that have a wide range of pharmacological activities . The primary targets of sulfonamides are enzymes such as carbonic anhydrase and dihydropteroate synthetase . These enzymes play crucial roles in various biological processes, including fluid balance, respiration, and the synthesis of folic acid, which is essential for DNA production .

Mode of Action

Sulfonamides, including 2-Amino-6-methoxybenzenesulfonamide, act as competitive antagonists and structural analogues of p-aminobenzoic acid (PABA) in the synthesis of folic acid . They bind to the active sites of their target enzymes and inhibit their function . This inhibition disrupts the synthesis of folic acid, which in turn affects the production of DNA in bacteria .

Biochemical Pathways

The inhibition of folic acid synthesis by sulfonamides affects multiple biochemical pathways. The most significant of these is the folate pathway , which is responsible for the production of tetrahydrofolate, a coenzyme required for the synthesis of nucleic acids and amino acids . By inhibiting dihydropteroate synthetase, sulfonamides prevent the conversion of PABA to dihydropteroate, a key step in the folate pathway .

Pharmacokinetics

The pharmacokinetic properties of 2-Amino-6-methoxybenzenesulfonamide, like other sulfonamides, influence its bioavailability and therapeutic efficacy. Generally, sulfonamides are well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in the urine .

Result of Action

The primary result of the action of 2-Amino-6-methoxybenzenesulfonamide is the inhibition of bacterial growth, due to the disruption of folic acid synthesis and, consequently, DNA production . This makes sulfonamides effective antibacterial agents. They are used in treating a diverse range of disease states such as diuresis, hypoglycemia, thyroiditis, inflammation, and glaucoma .

Safety and Hazards

The safety data sheet for a similar compound, 2-Amino-6-methoxybenzothiazole, indicates that it is toxic if swallowed and suspected of causing genetic defects . It’s important to handle such compounds with care, using appropriate personal protective equipment.

Future Directions

While specific future directions for 2-Amino-6-methoxybenzenesulfonamide are not mentioned in the search results, research in the field of sulfonamides continues to be active, with ongoing studies into their synthesis, properties, and applications .

properties

IUPAC Name

2-amino-6-methoxybenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVRQFJDFKCFILC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1S(=O)(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50463343
Record name Benzenesulfonamide, 2-amino-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Amino-6-methoxybenzenesulfonamide

CAS RN

393089-40-2
Record name Benzenesulfonamide, 2-amino-6-methoxy-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50463343
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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